Cas no 478510-81-5 (Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI))

アデノシン-5',5'-C-d2,2'-デオキシ-, モノ水和物 (9CI) は、安定同位体標識された2'-デオキシアデノシンの一種であり、特に重水素(d2)が5'位の炭素に導入された構造を有する。この化合物は核酸代謝研究や質量分析を用いた定量分析において、内部標準物質として高い有用性を示す。モノ水和物の形態をとることで結晶性が向上し、保存安定性に優れる。同位体標識により天然型分子との明確な識別が可能であり、薬物動態研究や代謝経路解析におけるトレーサーとしての利用価値が高い。高純度合成が可能なため、再現性の高い実験データ取得を支援する。

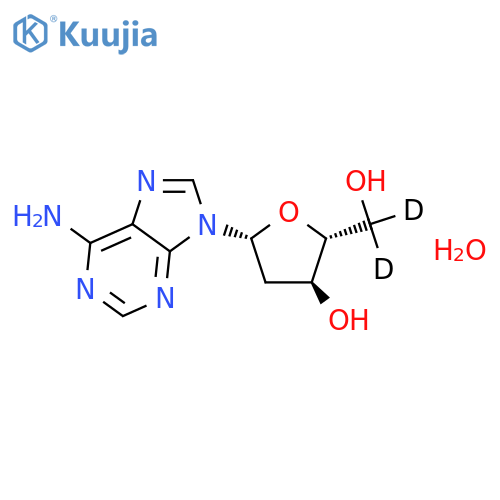

478510-81-5 structure

商品名:Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)

Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 化学的及び物理的性質

名前と識別子

-

- Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)

- (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol,hydrate

- [5',5''-2H2]2'-DEOXYADENOSINE MONOHYDRATE

- [5',5'-2H2]2'-DEOXYADENOSINE MONOHYDRATE

- 2-Deoxyadenosine-ribose-5,5-d2 monohydrate

- 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1)

- 2-Deoxyadenosine-ribose-5,5-d2 monohydrate, 97 atom % D

- (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol;hydrate

- [5',5''-2H2]2'-deoxyadenosine 1-hydrate

- DTXSID30745896

- 478510-81-5

-

- インチ: InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2D2;

- InChIKey: WZJWHIMNXWKNTO-SUJLILKXSA-N

- ほほえんだ: O.NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](C(O)([2H])[2H])O3)C=NC=12

計算された属性

- せいみつぶんしりょう: 271.12500

- どういたいしつりょう: 271.12495747g/mol

- 同位体原子数: 2

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 120Ų

じっけんとくせい

- PSA: 128.54000

- LogP: -0.43390

Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Omicron Biochemicals | NUC-013-0.050g |

[5',5''-2H2]2'-deoxyadenosine monohydrate |

478510-81-5 | 0.050g |

$1190 | 2025-02-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291079A-100 mg |

[5',5''-2H2]2'-deoxyadenosine monohydrate, |

478510-81-5 | 100MG |

¥14,666.00 | 2023-07-11 | ||

| Omicron Biochemicals | NUC-013-0.025g |

[5',5''-2H2]2'-deoxyadenosine monohydrate |

478510-81-5 | 0.025g |

$720 | 2025-02-19 | ||

| Omicron Biochemicals | NUC-013-0.010g |

[5',5''-2H2]2'-deoxyadenosine monohydrate |

478510-81-5 | 0.010g |

$365 | 2025-02-19 | ||

| Omicron Biochemicals | NUC-013-0.10g |

[5',5''-2H2]2'-deoxyadenosine monohydrate |

478510-81-5 | 0.10g |

$2145 | 2025-02-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291079-50mg |

[5',5''-2H2]2'-deoxyadenosine monohydrate, |

478510-81-5 | 50mg |

¥8055.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291079-50 mg |

[5',5''-2H2]2'-deoxyadenosine monohydrate, |

478510-81-5 | 50mg |

¥8,055.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291079A-100mg |

[5',5''-2H2]2'-deoxyadenosine monohydrate, |

478510-81-5 | 100mg |

¥14666.00 | 2023-09-05 |

Adenosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬